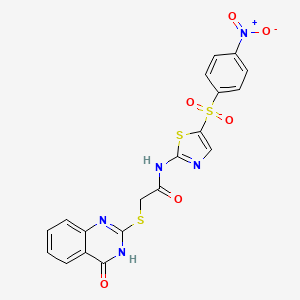![molecular formula C6H3ClN2OS B12366986 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12366986.png)
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, anti-inflammatory, antidiabetic, antioxidant, and anticancer properties . The unique structure of this compound makes it a valuable compound in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA) . The reaction conditions often include heating the reaction mixture to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the synthesis of this compound can be achieved through a catalytic four-component reaction using a ketone, ethyl cyanoacetate, sulfur, and formamide . This method offers a green approach to the synthesis of this pharmacologically important class of compounds.
Chemical Reactions Analysis
Types of Reactions
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or alcohols.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused heterocyclic systems.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and phenols.
Cyclization Reactions: Reagents such as formic acid, triethyl orthoformate, or DMF-DMA are used under heating conditions.
Major Products Formed
Substitution Reactions: The major products are substituted thienopyrimidine derivatives.
Cyclization Reactions: The major products are fused heterocyclic systems, such as thienopyrimidine-2,4-diones.
Scientific Research Applications
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Exhibits antimicrobial, antifungal, and antiviral activities.
Medicine: Investigated for its anticancer, anti-inflammatory, and antidiabetic properties.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. For example, some derivatives of this compound have been shown to inhibit acetyl-CoA carboxylase, an enzyme involved in fatty acid synthesis . This inhibition can lead to antimicrobial and anticancer effects. Additionally, the compound’s structure allows it to interact with various biological receptors, contributing to its diverse pharmacological activities .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4-amine: Exhibits similar biological activities, including antimicrobial and anticancer properties.
Thieno[3,4-b]pyridine: Known for its diverse biological activities and used in medicinal chemistry.
Uniqueness
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one is unique due to its specific substitution pattern and the presence of a chlorine atom, which can be further modified to create a wide range of derivatives with enhanced biological activities . This versatility makes it a valuable compound in drug discovery and development.
Properties
Molecular Formula |
C6H3ClN2OS |
|---|---|
Molecular Weight |
186.62 g/mol |
IUPAC Name |
2-chloro-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C6H3ClN2OS/c7-6-8-3-1-2-11-4(3)5(10)9-6/h1-2,4H |
InChI Key |
WURURDQHMJHWIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC2C1=NC(=NC2=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[1,1,2,2,3,3,3-Heptadeuteriopropyl(propyl)sulfamoyl]benzoic acid](/img/structure/B12366906.png)

![(3S,8S,9S,10R,13R,14S,17R)-3,10,13-trimethyl-17-[(2R,5R)-6,6,6-trifluoro-5-hydroxy-5-methylhexan-2-yl]-1,2,4,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B12366913.png)










